(S)-3-Amino-5-hexynoic acid hydrochloride
Overview
Description
This compound is an amino acid derivative, specifically a derivative of hexynoic acid. The “S” denotes the stereochemistry of the 3-amino group, indicating that it is in the “Sinister” or left orientation in the molecule’s chiral center .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable hexynoic acid derivative with an amine, under conditions that would allow for control of the stereochemistry .Molecular Structure Analysis
The molecular structure would consist of a six-carbon chain (hexynoic acid) with a triple bond (alkyne), an amine group (-NH2) at the third carbon, and a carboxylic acid group (-COOH) at the end of the chain .Chemical Reactions Analysis
As an amino acid derivative, this compound could participate in reactions typical of amines, carboxylic acids, and alkynes .Physical And Chemical Properties Analysis
The physical and chemical properties would be influenced by the presence of the amine, alkyne, and carboxylic acid functional groups .Scientific Research Applications
Inhibition of Phytochrome and Chlorophyll Synthesis in Plants
4-Amino-5-hexynoic acid, a structurally similar compound, has been shown to inhibit phytochrome and chlorophyll synthesis in oat, corn, pea, and cucumber seedlings. This inhibition points to the potential use of the compound in studying plant growth and development processes, with significant reversibility observed upon the application of 5-aminolevulinic acid in certain cases (Elich & Lagarias, 1988).
Biochemical Studies on Fungi
In the realm of mycology, derivatives such as (2R)-2-amino-6-hydroxy-4-hexynoic acid have been isolated from the fruiting bodies of Amanita miculifera, indicating a role in fungal metabolism or defense mechanisms. The identification of these non-protein amino acids sheds light on the biochemical diversity of fungi and offers insights into potential applications in biotechnology and pharmaceuticals (Hatanaka et al., 1999).
Novel Separation Procedures
A novel procedure that combines membrane permeation, reactive extraction, and crystallization has been developed to separate 5-aminolevulinic acid hydrochloride from fermentation broth, indicating the potential for (S)-3-Amino-5-hexynoic acid hydrochloride in facilitating the isolation and purification of biochemically significant compounds. This approach highlights its utility in chemical engineering and bioprocessing (Pei-lin, 2010).
Synthetic Applications and Radiolysis Studies
Synthetic and radiolytic studies on amino acids, including derivatives of 2,6-diamino-4-hexynoic acid, demonstrate the utility of these compounds in generating tritium-labeled amino acids for research in biochemistry and molecular biology. These studies provide a foundation for the exploration of amino acid behavior under irradiation and the development of labeled compounds for scientific investigation (Ego et al., 1986).
Antidyslipidemic and Antioxidant Activities
An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from seeds, has shown potential antidyslipidemic and antioxidant activities. This discovery opens the door to further research into the therapeutic applications of amino acid derivatives in managing lipid disorders and oxidative stress (Prasad et al., 2013).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(3S)-3-aminohex-5-ynoic acid;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2.ClH/c1-2-3-5(7)4-6(8)9;/h1,5H,3-4,7H2,(H,8,9);1H/t5-;/m0./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVKOZZHCHSRKJA-JEDNCBNOSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CC[C@@H](CC(=O)O)N.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
332064-85-4 | |
Record name | (S)-3-Amino-5-hexynoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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